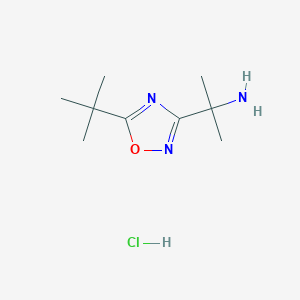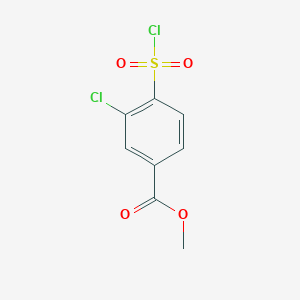![molecular formula C10H8N4O2 B1440067 3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1221792-41-1](/img/structure/B1440067.png)
3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Vue d'ensemble
Description
3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a chemical compound with the molecular formula C10H8N4O2 . It is used as a reactant in the preparation of DPP-IV inhibitors .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, it has been synthesized as an intermediate in the preparation of DPP-IV inhibitors . Other studies have reported the synthesis of similar compounds using the Dimroth rearrangement , a process that involves the isomerization of heterocycles .Molecular Structure Analysis
The molecular structure of 3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid consists of a pyrazolo[1,5-a]pyrimidine core with a cyano group at the 3-position, a carboxylic acid group at the 6-position, and methyl groups at the 2 and 7 positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 216.196 Da . Other properties such as melting point and density are not well-documented in the literature.Applications De Recherche Scientifique
Synthetic and Medicinal Applications
The pyrazolo[1,5-a]pyrimidine scaffold, which includes 3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, is recognized as one of the privileged heterocycles in drug discovery. Its utilization as a building block for developing drug-like candidates has showcased a broad range of medicinal properties. These include anticancer activities, central nervous system (CNS) agents, anti-infectious, anti-inflammatory properties, CRF1 antagonists, and radiodiagnostic applications. The structure-activity relationship (SAR) studies have garnered considerable attention among medicinal chemists. This has led to the derivation of many lead compounds for various disease targets, indicating substantial room for further exploration of this scaffold in drug development (Cherukupalli et al., 2017).
Regio-Orientation in Synthesis
The significance of regio-orientation and regioselectivity in the reactions involving 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents leading to pyrazolo[1,5-a]pyrimidines has been emphasized. This aspect is crucial for clarifying the nucleophilicity of the exocyclic NH2 group versus the endocyclic NH in 3(5)-aminopyrazoles, which often results in controversies regarding the regio-orientation of the substituents on the pyrimidine ring. This review suggests the potential for further investigative work on the regio-orientation of pyrazolo[1,5-a]pyrimidines, indicating an area ripe for research and development (Mohamed & Mahmoud, 2019).
Hybrid Catalysts in Synthesis
The application of hybrid catalysts in the synthesis of pyranopyrimidine cores, which are key precursors for the medicinal and pharmaceutical industries, has been explored. This review covers synthetic pathways employed for the development of substituted pyrano[2,3-d]pyrimidin-2-one (thiones) and pyrano[2,3-d]pyrimidindione (2-thiones) derivatives. The utilization of organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents in these synthetic processes highlights the scaffold's wide applicability and potential in lead molecule development (Parmar et al., 2023).
Orientations Futures
The future directions for research on this compound could include further exploration of its potential applications in the treatment of conditions such as diabetes, given its use as a reactant in the preparation of DPP-IV inhibitors . Additionally, more research could be conducted to fully understand its physical and chemical properties, as well as its safety and hazards.
Propriétés
IUPAC Name |
3-cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c1-5-7(3-11)9-12-4-8(10(15)16)6(2)14(9)13-5/h4H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUMHGDDWYNOLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=C(C(=NN12)C)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol](/img/structure/B1439991.png)

![[(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1439993.png)




![2,2,2-trifluoroethyl N-(3-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}phenyl)carbamate](/img/structure/B1440002.png)


